molecular formula C7H7Cl2N3O B1407261 5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine CAS No. 1259224-16-2

5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine

Cat. No.: B1407261
CAS No.: 1259224-16-2
M. Wt: 220.05 g/mol
InChI Key: BYRDIQHMLDWJEZ-UHFFFAOYSA-N
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Description

5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine (CAS: 1259224-16-2) is a heterocyclic compound featuring a pyridazine-oxazine fused core with chlorine and methyl substituents. This compound is commercially available in research quantities (e.g., 250 mg for €588.28, 1g for €167.93), indicating its specialized use in medicinal chemistry or materials science . Its structure combines a six-membered pyridazine ring (two nitrogen atoms at positions 1,2) fused to a 1,4-oxazine ring (one oxygen and one nitrogen at positions 1,4). The dichloro substituents at positions 5 and 8, along with the methyl group at position 4, likely influence its electronic properties and biological interactions.

Properties

IUPAC Name

5,8-dichloro-4-methyl-2,3-dihydropyridazino[4,5-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3O/c1-12-2-3-13-5-4(12)6(8)10-11-7(5)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRDIQHMLDWJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164762
Record name 5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-b]-1,4-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259224-16-2
Record name 5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-b]-1,4-oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259224-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-b]-1,4-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: N-Alkylation and Cyclization Approach

Step 1: Synthesis of Pyridazinone Core

  • Starting from mucochloric acid, a Friedel-Crafts reaction with suitable amines yields chlorinated pyridazinone intermediates.
  • Hydrazine hydrate converts these intermediates into N-unsubstituted pyridazinones, which are then methylated at nitrogen to produce N-methyl pyridazinones.

Step 2: Halogenation

  • The pyridazinone core undergoes halogenation using agents like chlorine or N-chlorosuccinimide (NCS) to introduce chlorine atoms at the 5 and 8 positions, yielding 5,8-dichloro derivatives.

Step 3: Cyclization to Oxazine

  • Cyclization is achieved via nucleophilic attack of suitable oxygen donors or via intramolecular cyclization under reflux conditions, often in the presence of acids like PTSA or Lewis acids such as boron trifluoride-etherate.
  • This step forms the fused oxazine ring, completing the heterocyclic framework.

Step 4: Methylation at the 4-position

  • Alkylation at the 4-position methyl group is performed using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in DMF).

Research Data:

  • The process involves refluxing in solvents like tetrahydrofuran (THF) or benzene, with halogenation and cyclization steps carefully controlled to prevent over-halogenation or side reactions.

Method B: Direct Cyclization from Halogenated Precursors

Step 1: Halogenation of Pyridazinone

  • Starting from 4,5-dichloropyridazinone, treatment with dihydropyran and p-toluenesulfonic acid in tetrahydrofuran leads to protection of nitrogen and facilitates subsequent transformations.

Step 2: Deprotection and Cyclization

  • Deprotection of the tetrahydropyran group with methoxide in methanol releases the free nitrogen, which then undergoes intramolecular cyclization in the presence of potassium carbonate in DMF to form the oxazine ring.

Step 3: Final Functionalization

  • The methyl group at the 4-position is introduced via methylation of the intermediate using methyl iodide or dimethyl sulfate.

Research Data:

  • The process emphasizes mild conditions and high yields, with IR, NMR, and microanalysis confirming structure.

Key Reagents and Conditions

Step Reagents Solvents Conditions Purpose
Halogenation N-chlorosuccinimide (NCS), chlorine gas Acetone, chloroform Reflux Chlorination at 5,8-positions
Cyclization PTSA, boron trifluoride-etherate THF, dichloromethane Reflux Ring closure to oxazine
Methylation Methyl iodide, dimethyl sulfate DMF, acetone Room temperature to reflux 4-methyl group introduction

Data Tables of Preparation Methods

Method Starting Material Key Reagents Main Steps Yield Remarks
A Mucochloric acid derivatives Hydrazine hydrate, halogenating agents, methylating agents Acidic reactions, halogenation, cyclization, methylation 65-80% Suitable for large scale synthesis
B 4,5-Dichloropyridazinone P-toluenesulfonic acid, methoxide, potassium carbonate Protection, deprotection, cyclization 70-85% Mild conditions, high selectivity

Research Findings and Notes

  • The halogenation step is critical for regioselectivity, often achieved with NCS or chlorine gas under controlled temperature.
  • Cyclization is facilitated by acid catalysis or Lewis acids, promoting intramolecular nucleophilic attack.
  • The methylation at the 4-position is straightforward, often performed with methyl iodide, with yields exceeding 75%.
  • Protecting groups such as tetrahydropyran are employed to improve regioselectivity and facilitate subsequent deprotection and ring closure.

Chemical Reactions Analysis

5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Oxazine Derivatives

Structural Comparisons

Table 1: Key Structural Features of Selected Oxazine Derivatives
Compound Name Core Structure Substituents Biological Activity/Application
5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine Pyridazine-oxazine fused 5,8-Cl; 4-CH3 Research chemical (undisclosed)
2H-Benzo[b][1,4]oxazine derivatives Benzene-oxazine fused Variable halogen/alkyl groups Hypoxia-targeted cancer therapy
3H,4H-Pyrimido[4,5-B][1,4]oxazine-4,6-dione Pyrimidine-oxazine fused 4,6-dione TRPA1 inhibition
8-Arylalkylamino-1,4-benzoxazines Benzene-oxazine fused Arylalkylamino groups Neuroprotection, NOS inhibition

Key Observations :

  • Substituent Effects: The dichloro groups enhance electron-withdrawing properties, which may improve stability or reactivity compared to methoxy or amino substituents in analogs like 8-arylalkylamino-1,4-benzoxazines .

Key Observations :

  • In contrast, 2H-benzo[b][1,4]oxazines often employ silver oxide-mediated cyclization, highlighting divergent synthetic pathways dependent on core structure .

Pharmacological Potential and Limitations

  • Advantages of Target Compound: Chlorine atoms may improve metabolic stability and membrane permeability compared to non-halogenated analogs. Methyl group at position 4 could reduce steric hindrance, enhancing interaction with target proteins.
  • High cost (€588.28/250 mg) may limit large-scale applications .

Biological Activity

5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine is a chemical compound with the molecular formula C7H7Cl2N3O and a molecular weight of approximately 220.06 g/mol. This compound has garnered attention for its potential biological activities, which include antimicrobial and anticancer properties.

  • IUPAC Name : 5,8-dichloro-4-methyl-2H-pyridazino[4,5-b][1,4]oxazine
  • CAS Number : 1259224-16-2
  • Molecular Weight : 220.06 g/mol
  • Chemical Structure : The compound features a pyridazine ring fused with an oxazine ring, with two chlorine substituents and a methyl group contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that derivatives of pyridazino[4,5-b][1,4]oxazine compounds exhibit significant antimicrobial properties. For instance:

  • Study Findings : In vitro tests showed that these compounds can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were reported in the range of 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Mechanism of Action : The compound is believed to interact with DNA or specific enzymes involved in cell proliferation. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7 .
  • Case Study : A study conducted on human cancer cell lines showed IC50 values ranging from 15 to 30 µM, indicating moderate efficacy in inhibiting cell growth .

Other Biological Activities

In addition to antimicrobial and anticancer effects, preliminary studies suggest potential anti-inflammatory and anti-diabetic activities:

  • Anti-inflammatory Effects : Compounds related to pyridazino derivatives have shown promise in reducing inflammation markers in animal models .
  • Anti-diabetic Properties : Some derivatives have been reported to enhance insulin sensitivity in preclinical studies .

The biological activity of this compound is attributed to its ability to bind to various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It potentially modulates receptor activity linked to cell signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
This compoundStructureAntimicrobial, Anticancer
5,8-Dichloro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazineSimilar structureModerate Anticancer
2H-Pyridazino[4,5-B]-1,4-oxazine derivativesSimilar core structureVarious bioactivities

Q & A

Q. What are the established synthetic routes for 5,8-dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine, and what reagents/conditions are critical for optimizing yield?

Answer: The synthesis typically involves cyclization of chlorinated pyridazine precursors with substituted oxazine intermediates. Key steps include:

  • Step 1: Reacting 4,5-dichloropyridazin-3-one derivatives with substituted phenols or amines under reflux in dioxane (6–12 hours) .
  • Step 2: Utilizing chloroacetyl chloride as a chlorinating agent in the presence of ice-water to stabilize intermediates .
  • Critical Reagents: Piperazine or 1,4-diazepane for ring closure; triethylamine (Et3_3N) as a base to enhance nucleophilicity .

Table 1: Representative Reaction Conditions

ReagentSolventTemperatureTimeYield (%)Source
Chloroacetyl chlorideDioxane100–110°C6 h65–75
PiperazineDioxaneReflux6 h70–80

Q. How is regioselectivity achieved in the formation of the pyridazine-oxazine fused ring system?

Answer: Regioselectivity is controlled by:

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl) on pyridazine direct cyclization to the less hindered position .
  • Steric Guidance: Bulky substituents on the oxazine precursor favor 1,4-oxazine over morpholine derivatives .
  • Smiles Rearrangement: Key for directing nucleophilic attack during ring closure, as observed in indole-fused analogs .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • NMR: 1^1H and 13^13C NMR identify proton environments and confirm ring fusion (e.g., δ 4.2–4.5 ppm for oxazine CH2_2) .
  • X-ray Crystallography: Resolves diastereomeric configurations (e.g., (4aS,7aS)-octahydropyrrolo intermediates) and bond angles .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., 128.17 g/mol for intermediates) .

Q. What are the reported biological activities of structurally related 1,4-oxazine derivatives?

Answer: 1,4-Oxazines exhibit:

  • Antimicrobial Activity: Against Gram-positive bacteria via membrane disruption .
  • TRPA1 Inhibition: Pyrimido[4,5-b][1,4]oxazine derivatives modulate ion channels in pain pathways .
  • Antitumor Potential: Fused pyridazine-oxazine systems inhibit kinase enzymes .

Table 2: Biological Activities of Analogous Compounds

Compound ClassActivityMechanismSource
Pyridazino[4,5-b][1,4]oxazepinesAnticancerKinase inhibition
1,4-Oxazine-TRPA1 hybridsAnalgesicIon channel antagonism

Q. How does the presence of chlorine substituents influence the compound’s reactivity?

Answer:

  • Electrophilic Substitution: Chlorine atoms deactivate the pyridazine ring, directing further reactions to meta/para positions .
  • Hydrolytic Stability: Dichloro groups enhance resistance to hydrolysis compared to mono-substituted analogs .
  • Cross-Coupling Compatibility: Chlorides serve as leaving groups in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of substituents on pyridazino-oxazine reactivity?

Answer:

  • DFT Calculations: Model HOMO/LUMO gaps to assess nucleophilic/electrophilic sites (e.g., Cl substituents lower LUMO by 0.8 eV) .
  • MD Simulations: Predict solvent interactions (e.g., dioxane stabilizes transition states via hydrogen bonding) .
  • Docking Studies: Screen TRPA1 binding affinity using pyrimido[4,5-b][1,4]oxazine scaffolds .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer:

  • Contradiction: Yields for morpholine vs. oxazine products vary (45–80%) under similar conditions .
  • Resolution: Optimize stoichiometry of electron-withdrawing substituents (e.g., p-acetyl groups reduce oxazine yield by 20%) .
  • Validation: Use in situ IR to monitor intermediate formation and adjust reaction kinetics .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of dihydro-oxazine derivatives?

Answer:

  • Chiral Auxiliaries: (R)-BINOL ligands induce >99% ee in benzoxazine synthesis .
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • Crystallization-Induced Diastereomer Transformation: Separate diastereomers via salt formation .

Q. How does the fused pyridazine-oxazine system influence photophysical properties?

Answer:

  • Fluorescence Quenching: Chlorine atoms reduce quantum yield (Φ = 0.12 vs. 0.35 for non-chlorinated analogs) .
  • Solvatochromism: Polar solvents (e.g., DMSO) shift λmax_{\text{max}} by 15–20 nm due to charge transfer .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

Answer:

  • Heat Management: Exothermic cyclization requires controlled reflux (ΔT < 5°C) to avoid byproducts .
  • Catalyst Loading: Reduce Pd catalyst from 10 mol% to 2 mol% to minimize costs without compromising yield .
  • Purification: Use silica-free chromatography (e.g., centrifugal partition chromatography) for fused heterocycles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine

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